

1-(5-Bromopyrimidin-2-yl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(5-Bromopyrimidin-2-yl)ethanone

Cat. No.: B1523359

[Get Quote](#)

An In-depth Technical Guide to **1-(5-Bromopyrimidin-2-yl)ethanone**: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of **1-(5-Bromopyrimidin-2-yl)ethanone**, a key heterocyclic building block in modern medicinal chemistry and materials science. The document details the compound's fundamental physicochemical properties, presents a validated synthetic protocol, and explores its applications as a versatile intermediate in the development of novel therapeutic agents and functional materials. The inherent reactivity of its dual functional groups—the brominated pyrimidine ring and the acetyl moiety—offers a rich platform for molecular elaboration. This guide is intended for researchers and professionals in drug discovery and organic synthesis, providing actionable protocols and foundational knowledge to leverage this compound's synthetic potential.

Core Molecular Attributes

1-(5-Bromopyrimidin-2-yl)ethanone is a solid organic compound characterized by a pyrimidine core functionalized with a bromine atom at the 5-position and an acetyl group at the 2-position.^[1] This specific arrangement of functional groups makes it a valuable precursor in various synthetic transformations.

Physicochemical and Spectroscopic Data

The key identifiers and computed properties of **1-(5-Bromopyrimidin-2-yl)ethanone** are summarized in the table below. This data is essential for reaction planning, characterization, and safety considerations.

Property	Value	Source
IUPAC Name	1-(5-bromopyrimidin-2-yl)ethanone	[1]
Synonyms	1-(5-bromopyrimidin-2-yl)ethan-1-one	[2]
CAS Number	1189169-37-6	[1] [2] [3]
Molecular Formula	C ₆ H ₅ BrN ₂ O	[1] [2] [3]
Molecular Weight	201.02 g/mol	[1] [2] [3]
Boiling Point	318.6±34.0 °C (Predicted)	[3]
Density	1.626±0.06 g/cm ³ (Predicted)	[3]
Topological Polar Surface Area (TPSA)	42.85 Å ²	[2]
logP	1.4417	[2]
Storage	Sealed in dry, Room Temperature	[3]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) is a critical tool for structural confirmation. The proton NMR data for **1-(5-Bromopyrimidin-2-yl)ethanone** is provided below.

- ¹H NMR (500 MHz, CDCl₃): δ 9.00 (s, 2H), 2.80 (s, 3H)[\[3\]](#)

The singlet at 9.00 ppm corresponds to the two equivalent protons on the pyrimidine ring, while the singlet at 2.80 ppm is characteristic of the three protons of the acetyl methyl group.

Synthesis and Manufacturing

The synthesis of **1-(5-Bromopyrimidin-2-yl)ethanone** can be efficiently achieved via a Grignard reaction, a robust and widely used method for carbon-carbon bond formation. The protocol described below utilizes 5-bromo-2-cyanopyrimidine as the starting material.

Experimental Protocol: Grignard Acetylation

This procedure details the addition of a methylmagnesium bromide Grignard reagent to a nitrile precursor to form the target ketone.

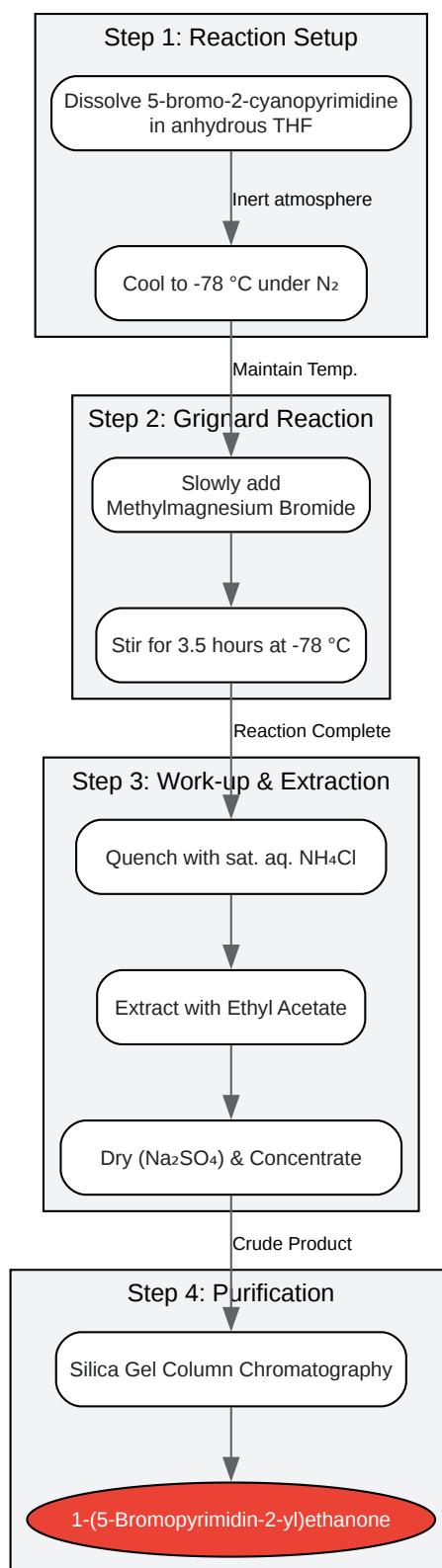
Step 1: Reaction Setup

- Dissolve 5-bromo-2-cyanopyrimidine (1.2 mmol) in anhydrous Tetrahydrofuran (THF) (10 mL) within a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.[3]
- Cool the resulting solution to -78 °C using a dry ice/acetone bath.[3]

Step 2: Grignard Reagent Addition

- Slowly add a 1.4 M solution of methylmagnesium bromide in THF (3.0 mL, 4.20 mmol) dropwise to the cooled solution, ensuring the internal temperature remains at -78 °C.[3]
- Maintain the reaction mixture at -78 °C and stir continuously for 3.5 hours.[3]

Step 3: Work-up and Isolation


- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (EtOAc). Combine the organic layers.[3]
- Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3]

Step 4: Purification

- Purify the crude residue via silica gel column chromatography, using a gradient eluent system of petroleum ether to ethyl acetate.[3]
- Collect the fractions containing the desired product and concentrate to yield **1-(5-Bromopyrimidin-2-yl)ethanone**.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **1-(5-Bromopyrimidin-2-yl)ethanone**.

[Click to download full resolution via product page](#)

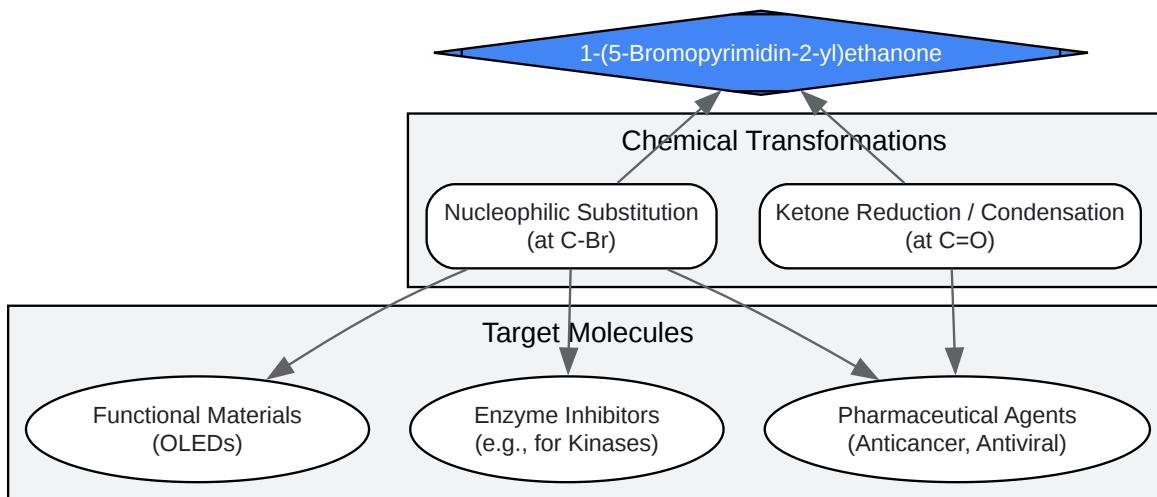
Caption: Workflow for the synthesis of **1-(5-Bromopyrimidin-2-yl)ethanone**.

Chemical Reactivity and Applications

The utility of **1-(5-Bromopyrimidin-2-yl)ethanone** stems from its two reactive sites: the electrophilic carbon bearing the bromine atom and the carbonyl group of the acetyl function. This dual reactivity makes it a valuable intermediate for creating diverse molecular scaffolds.

Key Transformations

- Nucleophilic Aromatic Substitution (S_NAr): The bromine atom on the electron-deficient pyrimidine ring is susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols), enabling the introduction of new functional groups and the extension of the molecular structure.[\[1\]](#)
- Carbonyl Chemistry: The ketone group can undergo various transformations, including reduction to the corresponding alcohol (1-(5-Bromopyrimidin-2-yl)ethan-1-ol), reductive amination, and condensation reactions to form imines or enones.[\[1\]](#)


Applications in Drug Discovery and Materials Science

Bromopyrimidine derivatives are a well-established class of compounds in medicinal chemistry due to their structural resemblance to the nucleobases found in DNA and RNA.[\[1\]](#)

- Pharmaceutical Intermediate: This compound serves as a crucial starting material for the synthesis of biologically active molecules, including potential antiviral and anticancer agents. [\[1\]](#) Its scaffold is used to develop inhibitors for specific enzyme targets.[\[1\]](#)
- CYP1A2 Inhibition: Research has indicated that **1-(5-Bromopyrimidin-2-yl)ethanone** acts as an inhibitor of Cytochrome P450 1A2 (CYP1A2), an important enzyme involved in drug metabolism.[\[1\]](#) This property is critical for studying drug-drug interactions and optimizing pharmacokinetic profiles of new drug candidates.[\[1\]](#)
- Materials Science: The broader class of bromopyrimidine derivatives is being investigated for applications in materials science, such as in the development of Organic Light-Emitting Diodes (OLEDs).[\[1\]](#)

Role as a Synthetic Intermediate

The diagram below illustrates the central role of **1-(5-Bromopyrimidin-2-yl)ethanone** as a versatile building block for accessing more complex molecular architectures.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **1-(5-Bromopyrimidin-2-yl)ethanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-(5-Bromopyrimidin-2-yl)ethanone | 1189169-37-6 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-(5-bromopyrimidin-2-yl)ethanone CAS#: 1189169-37-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [1-(5-Bromopyrimidin-2-yl)ethanone molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1523359#1-5-bromopyrimidin-2-yl-ethanone-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com